molecular formula C9H13NO2 B1228313 4-(1-Amino-2-hydroxypropan-2-yl)phenol CAS No. 2462-53-5

4-(1-Amino-2-hydroxypropan-2-yl)phenol

Cat. No.: B1228313
CAS No.: 2462-53-5
M. Wt: 167.2 g/mol
InChI Key: GNHGGBLPXQMDFG-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxypropan-2-yl)phenol is an aromatic compound featuring a phenol moiety substituted with a 1-amino-2-hydroxypropan-2-yl group. This structure combines phenolic hydroxyl reactivity with amino alcohol functionality, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The compound’s stereochemistry and hydrogen-bonding capacity (due to –NH2 and –OH groups) may influence its solubility, stability, and intermolecular interactions .

Properties

CAS No.

2462-53-5

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-(1-amino-2-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C9H13NO2/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5,11-12H,6,10H2,1H3

InChI Key

GNHGGBLPXQMDFG-UHFFFAOYSA-N

SMILES

CC(CN)(C1=CC=C(C=C1)O)O

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)O)O

Synonyms

alpha-methyl-4-octopamine
alpha-methyl-4-octopamine, (+-)-isomer
alpha-methyl-4-octopamine, (-)-isomer
alpha-methyl-p-octopamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Structural Features: Contains a phenolic –OH group and a conjugated imidazole ring with phenyl substituents . Key Properties:

  • Nonlinear Optical (NLO) Activity: Exhibits large third-order nonlinear susceptibility (χ<sup>(3)</sup> ≈ 2.26 × 10<sup>−6</sup> esu) and hyperpolarizability (β ≈ 4.044 × 10<sup>−1</sup> cm/W), attributed to π-conjugation and intramolecular charge transfer (ICT) .
  • Electronic Structure : Low HOMO-LUMO gap (theoretical calculations using TD-DFT/B3LYP) facilitates charge transfer, enhancing NLO performance .

Applications : Proposed for use in optical data storage, photonic devices, and laser protection systems .

2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol

Structural Features: Contains two phenolic –OH groups and an amino alcohol side chain, analogous to the target compound . Key Properties:

  • Stereochemical Complexity : The presence of chiral centers (R,S configuration) may affect biological activity or material properties .

Applications: No direct data provided, but similar amino alcohols are often intermediates in drug synthesis or chiral catalysts.

4-Amino-2-phenylphenol

Structural Features: Phenol core with –NH2 and –C6H5 substituents . Key Properties:

  • Toxicity: Limited toxicological data available; precautions required for handling (e.g., eye/skin irritation risks) .

Applications: Potential use in dyes or polymers, though specific applications are undocumented in the evidence.

Comparative Analysis of Key Properties

Property 4-(1-Amino-2-hydroxypropan-2-yl)phenol 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol 4-Amino-2-phenylphenol
Functional Groups –OH, –NH2, –CH(CH2OH) –OH, imidazole, phenyl –OH (×2), –NH, –CH(CH2OH) –OH, –NH2, –C6H5
Electronic Properties Not reported Low HOMO-LUMO gap (ICT-driven) Not reported Not reported
NLO Activity Not reported High χ<sup>(3)</sup> and β values Not reported Not reported
Toxicity Unknown Not reported Unknown Limited data; irritant
Potential Applications Catalysis, drug intermediates Optical materials Chiral synthesis, pharmaceuticals Dyes, polymers

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